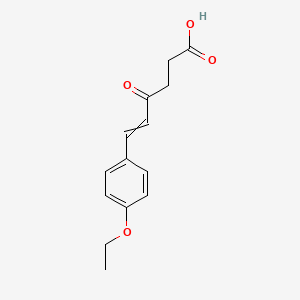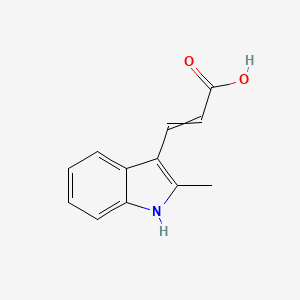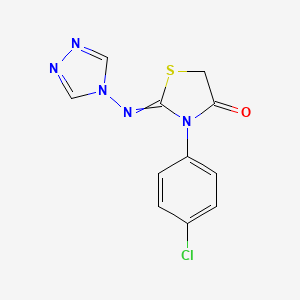![molecular formula C10H12ClNO4S B11725208 (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11725208.png)
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a propanoic acid moiety, with a 3-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid typically involves the reaction of (2S)-2-aminopropanoic acid with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoic acid: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
(2S)-2-[N-(3-bromophenyl)methanesulfonamido]propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2S)-2-[N-(3-methylphenyl)methanesulfonamido]propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The unique feature of (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoic acid is the presence of the 3-chlorophenyl substituent, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
(2S)-2-(3-chloro-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
CGIDUVLBGIJSEL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)


![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)

![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
![4-[5-(Phenylmethylidene)cyclopent-1-en-1-yl]morpholine](/img/structure/B11725188.png)
![2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11725202.png)


